molecular formula C11H13Cl2NO2 B7456201 2-chloro-N-(5-chloro-2-propan-2-yloxyphenyl)acetamide

2-chloro-N-(5-chloro-2-propan-2-yloxyphenyl)acetamide

Cat. No. B7456201
M. Wt: 262.13 g/mol
InChI Key: XKBVDNHEEVAOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-chloro-2-propan-2-yloxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 284.2 g/mol.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-propan-2-yloxyphenyl)acetamide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in cancer cell growth and inflammation. The compound has also been shown to disrupt bacterial cell walls, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(5-chloro-2-propan-2-yloxyphenyl)acetamide has minimal toxicity and does not cause significant biochemical or physiological effects in animal models. However, further studies are required to determine the long-term effects of the compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(5-chloro-2-propan-2-yloxyphenyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the lack of information on the compound's pharmacokinetics and pharmacodynamics, which makes it difficult to determine the appropriate dosage and administration route.

Future Directions

Future research on 2-chloro-N-(5-chloro-2-propan-2-yloxyphenyl)acetamide could focus on its potential therapeutic applications in specific diseases such as cancer and bacterial infections. Studies could also investigate the compound's pharmacokinetics and pharmacodynamics to determine the appropriate dosage and administration route. Further research could also explore the compound's interactions with other drugs and potential side effects.

Synthesis Methods

The synthesis of 2-chloro-N-(5-chloro-2-propan-2-yloxyphenyl)acetamide involves the reaction of 2-chloro-5-nitrophenol with 2-chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with isopropyl chloroformate and sodium hydroxide to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

2-chloro-N-(5-chloro-2-propan-2-yloxyphenyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also exhibited antibacterial activity against various strains of bacteria.

properties

IUPAC Name

2-chloro-N-(5-chloro-2-propan-2-yloxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-7(2)16-10-4-3-8(13)5-9(10)14-11(15)6-12/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBVDNHEEVAOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-chloro-2-propan-2-yloxyphenyl)acetamide

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